![molecular formula C23H22FN5O3 B2595302 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 922137-41-5](/img/structure/B2595302.png)
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H22FN5O3 and its molecular weight is 435.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications due to its diverse biological activities. The presence of fluorine and methoxy groups in its structure may enhance its pharmacological properties, including metabolic stability and bioavailability.
The molecular formula of the compound is C20H18FN5O2 with a molecular weight of 411.5 g/mol. Its structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C20H18FN5O2 |
Molecular Weight | 411.5 g/mol |
CAS Number | 922083-06-5 |
Structure | Structure |
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives with the pyrazolo structure were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes.
In a comparative study, certain pyrazole derivatives demonstrated IC50 values ranging from 0.011 μM to 17.5 μM against COX-II, indicating potent anti-inflammatory activity . The compound's structural modifications could enhance selectivity and potency against COX-II.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives are known for their effectiveness against various pathogens. For example, related compounds have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . Such findings suggest that this compound may also possess similar antimicrobial properties.
Case Study 1: COX-II Inhibition
A study published in ACS Omega highlighted the design and synthesis of novel pyrazole derivatives aimed at COX-II inhibition. Among these, a derivative structurally related to our compound exhibited an IC50 of 1.33 μM against COX-II while maintaining low ulcerogenic effects . This suggests that modifications in the pyrazolo framework can lead to effective anti-inflammatory agents.
Case Study 2: Antitubercular Activity
In research focused on anti-tubercular agents, several pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis. Notably, compounds derived from similar scaffolds showed promising results with IC90 values indicating effective inhibition without significant cytotoxicity . This reinforces the potential application of this compound in treating tuberculosis.
Applications De Recherche Scientifique
Pharmacological Applications
A. Cancer Treatment
The compound belongs to a class of pyrazolo[3,4-d]pyrimidines, which have been identified as potent inhibitors of cyclin-dependent kinases (CDKs). CDKs are crucial for regulating the cell cycle and cellular proliferation, making them attractive targets for cancer therapy. Research has shown that compounds similar to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide can inhibit CDK activity effectively, potentially leading to reduced tumor growth and increased apoptosis in cancer cells .
B. Neurodegenerative Diseases
Inhibition of specific kinases has been linked to neuroprotection in models of neurodegenerative diseases. The ability of this compound to modulate kinase activity may provide therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease by influencing pathways involved in neuronal survival and function .
Biochemical Research
A. Mechanistic Studies
The compound can serve as a tool in biochemical research to elucidate the roles of CDKs in various cellular processes. By selectively inhibiting these kinases, researchers can study the downstream effects on cell cycle progression and metabolism . This application is crucial for understanding how dysregulation of these pathways contributes to diseases like cancer.
B. Drug Development
As a lead compound, this compound can be modified to enhance potency and selectivity against specific CDK isoforms. This approach is vital in drug development pipelines focusing on creating more effective and targeted cancer therapies .
Data Summary Table
Application Area | Specific Use Case | Potential Impact |
---|---|---|
Cancer Treatment | CDK inhibition | Reduced tumor growth |
Neurodegenerative Diseases | Neuroprotection through kinase modulation | Improved neuronal survival |
Biochemical Research | Mechanistic studies on CDK functions | Enhanced understanding of cellular processes |
Drug Development | Lead compound for new therapeutics | Development of targeted cancer therapies |
Case Studies and Findings
A. Inhibition Studies
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit selective inhibition of certain CDK isoforms associated with various cancers. For instance, one study highlighted the effectiveness of these compounds in reducing cell viability in multiple myeloma models .
B. Structural Activity Relationship (SAR)
Research into the structural modifications of pyrazolo[3,4-d]pyrimidines has revealed critical insights into how changes in substituents can enhance or diminish biological activity. These findings are essential for guiding future synthesis efforts aimed at optimizing therapeutic efficacy .
Propriétés
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-32-18-8-6-16(7-9-18)12-21(30)25-10-11-29-22-19(13-27-29)23(31)28(15-26-22)14-17-4-2-3-5-20(17)24/h2-9,13,15H,10-12,14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVZGKHNYZGWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.